Cuniloside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuniloside is a glucose monoterpene ester found in the essential oil secretory cavities of various Eucalyptus species. It is one of the non-volatile components that contribute to the unique properties of Eucalyptus essential oils . This compound B, in particular, has been identified in multiple species of Eucalyptus, indicating its widespread occurrence and potential significance in the plant’s physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cuniloside B involves the use of oleuropeic acid-containing carbohydrates. The synthetic route typically includes the esterification of oleuropeic acid with glucose derivatives . The reaction conditions often involve the use of potassium carbonate as a base and methanol as a solvent . The process includes steps such as deacetylation using sodium methoxide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale extraction from Eucalyptus leaves followed by purification processes. The extraction typically involves solvent extraction methods to isolate the essential oils, followed by chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Types of Reactions
Cuniloside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the ester functional group, potentially altering the compound’s properties.
Substitution: Substitution reactions can occur at the glucose moiety, leading to the formation of different glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
Cuniloside has several scientific research applications:
Mechanism of Action
The mechanism by which cuniloside exerts its effects involves its interaction with specific molecular targets in plants. It is believed to play a role in the biosynthesis and storage of essential oils, possibly by acting as a precursor or intermediate in the metabolic pathways . The exact molecular targets and pathways are still under investigation, but its localization in secretory cavities suggests a role in essential oil mobilization .
Comparison with Similar Compounds
Similar Compounds
Froggattiside A: Another glucose monoterpene ester found in Eucalyptus species.
Cypellocarpin C: A related compound with similar structural features and biological activities.
Uniqueness
Cuniloside is unique due to its widespread occurrence in multiple Eucalyptus species and its specific localization in essential oil secretory cavities . This localization suggests a specialized role in the plant’s physiology, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3/t16?,17?,18-,19-,20+,21-,24+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLLIDAUJSAZHE-NXLZJJLUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.